![molecular formula C13H25N3O B1470214 2-Amino-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one CAS No. 1267167-47-4](/img/structure/B1470214.png)
2-Amino-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one” are not explicitly mentioned in the search results .Scientific Research Applications
Endosomolytic Polymers
The study by Ferruti et al. (2000) explores the development of poly(amido-amine)s (PAAs) with varying basicity levels, synthesized through hydrogen-transfer polyaddition. These PAAs were evaluated for their endosomolytic (cell membrane disrupting) properties, which could have implications in drug delivery and cellular internalization processes. The research highlights the potential of these polymers in biomedical applications, particularly in enhancing the efficacy of therapeutic agents by facilitating their entry into cells Ferruti et al., 2000.
Dipeptidyl Peptidase IV Inhibitors
Kim et al. (2005) synthesized a novel series of beta-amino amides, incorporating triazolopiperazines, evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds, including (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, showed potential for the treatment of type 2 diabetes due to their potent inhibitory activity, selectivity, and oral efficacy in preclinical models. This highlights the role of such compounds in advancing diabetes treatment Kim et al., 2005.
Inhibitors of 15-Lipoxygenase
Asghari et al. (2016) focused on synthesizing new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluating them as potential inhibitors of 15-lipoxygenase (15-LO). This enzyme is implicated in various inflammatory and allergic conditions, making these compounds valuable for the development of novel anti-inflammatory drugs Asghari et al., 2016.
Antibacterial Activity
Merugu et al. (2010) reported the synthesis of benzyl piperazine compounds with pyrimidine and isoindolinedione structures and evaluated their antibacterial activity. The study illustrates the potential of these compounds in addressing bacterial infections, contributing to the development of new antimicrobial agents Merugu et al., 2010.
Anticancer Activity
Jiang et al. (2016) synthesized 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives and evaluated their anticancer activity. These compounds showed moderate to potent antiproliferative activities against various cancer cell lines, suggesting their potential in cancer therapy Jiang et al., 2016.
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(4-cycloheptylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-11-13(17)16-9-7-15(8-10-16)12-5-3-1-2-4-6-12/h12H,1-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDXECQSMGHLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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